molecular formula C8H11BrN2O2 B13666810 Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide

Cat. No.: B13666810
M. Wt: 247.09 g/mol
InChI Key: XBCZOOBCDFEDOT-UHFFFAOYSA-N
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Description

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide is a heterocyclic compound that features a pyridine ring with an imino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide typically involves the reaction of 2-aminopyridine with methyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl bromoacetate, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of Methyl 2-(2-iminopyridin-1(2H)-yl)acetate hydrobromide.

    Methyl 2-pyridylacetate: A related ester compound with similar reactivity.

    2-Iminopyridine: A compound with a similar imino group but lacking the ester functionality.

Uniqueness

This compound is unique due to the combination of its imino and ester functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-(2-iminopyridin-1-yl)acetate;hydrobromide

InChI

InChI=1S/C8H10N2O2.BrH/c1-12-8(11)6-10-5-3-2-4-7(10)9;/h2-5,9H,6H2,1H3;1H

InChI Key

XBCZOOBCDFEDOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC=CC1=N.Br

Origin of Product

United States

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